molecular formula C12H8Cl2F3N3O2 B11791127 Ethyl 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate

Ethyl 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11791127
M. Wt: 354.11 g/mol
InChI Key: PJGURPXBCPNYTD-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate is a triazole-based heterocyclic compound with a unique substitution pattern. Its structure comprises a 1,2,3-triazole core substituted at position 2 with a 2,4-dichlorophenyl group, at position 5 with a trifluoromethyl (-CF₃) group, and at position 4 with an ethyl carboxylate (-COOEt) moiety.

Triazole derivatives are widely studied for their biological activities, such as antifungal, herbicidal, and sensor functionalities.

Properties

Molecular Formula

C12H8Cl2F3N3O2

Molecular Weight

354.11 g/mol

IUPAC Name

ethyl 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)triazole-4-carboxylate

InChI

InChI=1S/C12H8Cl2F3N3O2/c1-2-22-11(21)9-10(12(15,16)17)19-20(18-9)8-4-3-6(13)5-7(8)14/h3-5H,2H2,1H3

InChI Key

PJGURPXBCPNYTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(N=C1C(F)(F)F)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The reaction conditions often require the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like sodium ascorbate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Ethyl 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate has shown promising antimicrobial properties. Research indicates that compounds within the triazole family exhibit significant activity against various pathogens, including bacteria and fungi.

CompoundActivityReference
Triazole derivativesMIC: 0.25–1 μg/mL against MRSA
Ciprofloxacin-triazole hybridsHigher potency than vancomycin
Quinoline-triazole hybridsMIC: 0.125–8 μg/mL against multiple strains

Case Study : A study evaluated a series of triazole derivatives for their antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that specific substitutions on the phenyl ring enhanced antimicrobial activity significantly, suggesting that this compound could be a candidate for further development in antibiotic therapies.

2. Antifungal Activity
Triazoles are widely recognized for their antifungal properties. The compound has been tested against various fungal strains with effective results.

Fungal StrainMIC (μg/mL)Reference
Candida albicans1–4
Aspergillus flavus0.5–2

The compound's structure allows it to inhibit fungal growth effectively, making it suitable for potential therapeutic use in treating fungal infections.

Agricultural Applications

1. Herbicidal Properties
Recent developments have highlighted the potential of this compound as a herbicide. Its chemical structure suggests efficacy in inhibiting specific plant growth pathways.

Case Study : A patent describes formulations containing this compound as active substances for herbicidal compositions. The research outlines its effectiveness in controlling various weed species while being less harmful to crops compared to traditional herbicides .

Corrosion Inhibition

Another notable application is in the field of corrosion inhibition. Organic compounds containing heteroatoms like nitrogen are known to significantly mitigate corrosion processes.

ApplicationMechanism
Corrosion InhibitorForms protective films on metal surfaces

The compound's ability to form stable complexes with metal surfaces enhances its potential as a corrosion inhibitor in various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the synthesis of ergosterol in fungal cells, leading to cell membrane disruption and cell death. The exact molecular pathways involved can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural features, properties, and applications of the target compound and its analogs:

Compound Name Substituents Key Properties Applications References
Ethyl 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate Position 2: 2,4-dichlorophenyl; Position 5: -CF₃; Position 4: -COOEt High lipophilicity (Cl, -CF₃); moderate solubility (ester group); electron-deficient triazole core Potential agrochemical (herbicide, fungicide) or pharmaceutical intermediate
Ethyl 2-(4-methoxyphenyl)-5-phenyl-2H-1,2,3-triazole-4-carboxylate (EMPC) Position 2: 4-methoxyphenyl; Position 5: phenyl; Position 4: -COOEt Fluorescent properties due to π-conjugation; polar methoxy group enhances water solubility Hg²⁺ ion detection in environmental and biological systems
Ethyl 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylate Position 5: -CF₃; Position 4: -COOEt Lacks aromatic substituents; lower molecular weight and lipophilicity Intermediate for synthesizing trifluoromethylated pharmaceuticals
Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate Thiazole core; Position 2: 3,5-dichlorophenyl; Position 4: -COOEt Thiazole’s sulfur atom enhances reactivity; dichlorophenyl increases bioactivity Agrochemical applications (e.g., fungicides)
1-(2,4-Dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl-1H-1,2,4-triazole Position 1: 2,4-dichlorophenyl; Position 3: tetrafluoroethoxypropyl Enhanced halogen content for pest resistance; fluorinated side chain improves membrane permeability Commercial fungicide (e.g., tetrazole)

Key Findings

Substituent Effects: Electron-Withdrawing Groups: The 2,4-dichlorophenyl and -CF₃ groups in the target compound increase its lipophilicity and stability compared to analogs like EMPC, which has a polar methoxy group . Triazole vs.

Applications :

  • Agrochemicals : Dichlorophenyl and -CF₃ substituents are common in fungicides and herbicides (e.g., nipyraclofen and tetrazole derivatives), suggesting the target compound’s utility in similar roles .
  • Sensing : While EMPC is used for Hg²⁺ detection, the target compound’s electron-deficient triazole core may enable selective interactions with electrophilic species, though this requires experimental validation .

Synthetic Accessibility :

  • The target compound can likely be synthesized via nucleophilic substitution or cycloaddition reactions, analogous to methods described for related triazoles (e.g., sodium ethoxide-mediated coupling of α-halogenated ketones with triazole precursors) .

Biological Activity

Ethyl 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the class of triazoles. Its molecular formula is C12_{12}H8_8Cl2_2F3_3N3_3O2_2, and it has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a triazole ring with a dichlorophenyl moiety and a trifluoromethyl group. These structural components contribute to its lipophilicity and biological interaction potential.

Property Value
Molecular FormulaC12_{12}H8_8Cl2_2F3_3N3_3O2_2
Molecular Weight319.67 g/mol
CAS Number1431728-96-9

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate that triazole derivatives can inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria. The presence of halogen substituents enhances the compound's lipophilicity, which may improve its ability to penetrate microbial cell membranes .

Anti-inflammatory Effects

Research has shown that triazole derivatives exhibit anti-inflammatory activities. In vitro studies involving human peripheral blood mononuclear cells (PBMCs) demonstrated that derivatives similar to this compound could modulate cytokine release (e.g., TNF-α, IL-6). These findings suggest potential therapeutic applications in inflammatory diseases .

Cytotoxicity and Safety Profile

Toxicity assessments of triazole compounds have generally shown low toxicity levels at therapeutic doses. For instance, compounds tested at concentrations up to 100 µg/mL exhibited cell viability comparable to controls. This safety profile is crucial for further development as pharmaceutical agents .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives against common bacterial strains. The tested compound displayed significant inhibition against both Staphylococcus aureus and Escherichia coli, indicating its potential as an effective antimicrobial agent.
  • Anti-inflammatory Assessment : In a controlled study using human PBMCs, the compound was shown to reduce the release of pro-inflammatory cytokines significantly. This suggests its utility in managing conditions characterized by excessive inflammation .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

Compound Name Structure Unique Features
Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-triazoleC12_{12}H9_9ClF3_3N3_3O2_2Lacks dichloro substitution; potentially less active
Ethyl 5-(trifluoromethyl)-1H-triazoleC10_{10}H8_8F3_3N3_3O2_2Simpler structure; reduced biological activity

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